Comparative Biochemical Potency of BACE1-IN-1 vs. Clinical BACE1 Inhibitors
BACE1-IN-1 exhibits a BACE1 IC50 of 32 nM in biochemical enzymatic assays, a value that situates it between the sub-nanomolar potency of advanced clinical candidates and the weaker activity of early-stage compounds . For comparison, verubecestat (MK-8931) demonstrates a Ki of 2.2 nM [1], lanabecestat (AZD3293) a Ki of 0.4 nM , atabecestat (JNJ-54861911) an IC50 of 9.8 nM [2], and elenbecestat (E2609) an IC50 of 3.9 nM [3].
| Evidence Dimension | BACE1 Inhibition Potency (Biochemical Assay) |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | Verubecestat Ki=2.2 nM; Lanabecestat Ki=0.4 nM; Atabecestat IC50=9.8 nM; Elenbecestat IC50=3.9 nM |
| Quantified Difference | BACE1-IN-1 is 3.3-fold less potent than atabecestat, 8.2-fold less potent than elenbecestat, and >14-fold less potent than verubecestat and lanabecestat |
| Conditions | Biochemical enzymatic assays using recombinant human BACE1; assay conditions vary by study |
Why This Matters
This moderate potency provides a valuable tool for studying BACE1 inhibition at a distinct activity threshold, potentially relevant for evaluating partial inhibition strategies where complete target engagement is not desired.
- [1] PeptideDB. Verubecestat (MK-8931) Database Entry. https://www.peptidedb.com/database/Verubecestat.html View Source
- [2] IUPHAR/BPS Guide to Pharmacology. atabecestat Ligand Activity Charts. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9963 View Source
- [3] Int J Mol Sci. 2023;24(15):12283. Table 1: Inhibitory activity of BACE inhibitors toward BACE1 and BACE2. View Source
